Cas no 1448044-59-4 (3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine
- [4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone
- Methanone, [4-[(4-fluorophenyl)sulfonyl]-1-piperidinyl]-3-pyridinyl-
- F6441-2708
- (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
- 1448044-59-4
- 3-[4-(4-FLUOROBENZENESULFONYL)PIPERIDINE-1-CARBONYL]PYRIDINE
- AKOS024563666
-
- インチ: 1S/C17H17FN2O3S/c18-14-3-5-15(6-4-14)24(22,23)16-7-10-20(11-8-16)17(21)13-2-1-9-19-12-13/h1-6,9,12,16H,7-8,10-11H2
- InChIKey: UUXHNBXWCHSVRF-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(S(C2=CC=C(F)C=C2)(=O)=O)CC1)(C1=CC=CN=C1)=O
計算された属性
- せいみつぶんしりょう: 348.09439174g/mol
- どういたいしつりょう: 348.09439174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6441-2708-20μmol |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-1mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-2mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-10mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-15mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-10μmol |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-4mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-25mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-20mg |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6441-2708-5μmol |
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine |
1448044-59-4 | 5μmol |
$63.0 | 2023-09-09 |
3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridineに関する追加情報
Introduction to 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine (CAS No. 1448044-59-4)
3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine (CAS No. 1448044-59-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a piperidine ring and a pyridine moiety linked by a carbonyl group, make it a versatile building block for drug discovery initiatives.
The piperidine core is a common pharmacophore in many therapeutic agents, known for its ability to enhance binding affinity and metabolic stability. In contrast, the pyridine component contributes to the compound's solubility and electronic properties, which are essential for optimizing pharmacokinetic profiles. The 4-fluorobenzenesulfonyl substituent adds another layer of complexity, influencing both the electronic distribution and steric environment of the molecule. This combination of structural elements makes 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine a promising candidate for further derivatization and exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled more efficient virtual screening processes, allowing researchers to predict the binding interactions of this compound with biological targets with higher precision. Studies have demonstrated that derivatives of this scaffold exhibit potential activity against enzymes involved in inflammatory pathways, making them attractive for further investigation in treating chronic inflammatory diseases. The fluorine atom in the benzenesulfonyl group is particularly noteworthy, as fluorinated compounds often exhibit improved bioavailability and metabolic stability.
In the realm of drug development, 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine has been utilized in the synthesis of novel kinase inhibitors. Kinases are critical enzymes in cellular signaling cascades, and their dysregulation is implicated in numerous diseases, including cancer. By modifying this core structure, researchers have identified analogs that demonstrate potent inhibition of specific kinases while maintaining selectivity over closely related enzymes. Such findings highlight the compound's significance as a scaffold for developing targeted therapies.
The role of sulfonyl groups in medicinal chemistry cannot be overstated. These groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity through hydrogen bonding interactions with amino acid residues in protein targets. The carbonylpyridine moiety further contributes to the compound's versatility by providing a site for further functionalization via condensation reactions or nucleophilic additions. This allows chemists to tailor the properties of derived compounds to meet specific pharmacological requirements.
Emerging research also suggests that 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine may have applications beyond traditional small-molecule drug development. Its structural motifs are reminiscent of natural product scaffolds, prompting investigations into its potential as a precursor for semi-synthetic analogs. By leveraging biocatalytic approaches or enzymatic modifications, researchers aim to harness the natural diversity encoded within these structures while retaining or enhancing desired biological activities.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to streamline these processes. The use of advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy ensures rigorous characterization of the final product.
In conclusion, 3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable tool for medicinal chemists exploring new frontiers in drug discovery. As research continues to uncover new biological targets and synthetic strategies, compounds like this one will undoubtedly play an integral role in shaping the future of pharmaceutical innovation.
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